

# LC-MS/MS method for Nilutamide quantification using Nilutamide-d6

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## Compound of Interest

Compound Name: Nilutamide-d6

Cat. No.: B563632

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## Application Note:

### Quantitative Analysis of Nilutamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nilutamide in human plasma. The method utilizes **Nilutamide-d6** as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation protocol. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The method was validated according to regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Nilutamide.

## Introduction

Nilutamide is a nonsteroidal anti-androgen (NSAA) used in the treatment of metastatic prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens to the androgen receptor, thereby blocking the growth-promoting effects of these hormones on prostate cancer cells.[1][2][3] Accurate and reliable quantification of Nilutamide in biological matrices is crucial for pharmacokinetic analysis, dose optimization, and assessing patient compliance.

This application note presents a validated LC-MS/MS method for the determination of Nilutamide in human plasma, employing **Nilutamide-d6** as the internal standard to correct for matrix effects and variability in sample processing.

## Experimental

### Materials and Reagents

- Nilutamide and **Nilutamide-d6** were of certified reference standard grade.
- HPLC-grade acetonitrile and methanol were used.
- Formic acid (LC-MS grade) was used for mobile phase preparation.
- Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.
- Ultrapure water was generated by a laboratory water purification system.

### LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

Table 1: Chromatographic Conditions

Parameter	Value
Column	C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Gradient	30% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 30% B and equilibrate for 1.0 min
Injection Volume	5 µL
Column Temperature	40 °C
Autosampler Temp	10 °C

Table 2: Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500 °C
IonSpray Voltage	-4500 V
Curtain Gas	30 psi
Collision Gas	Medium
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi

Table 3: MRM Transitions

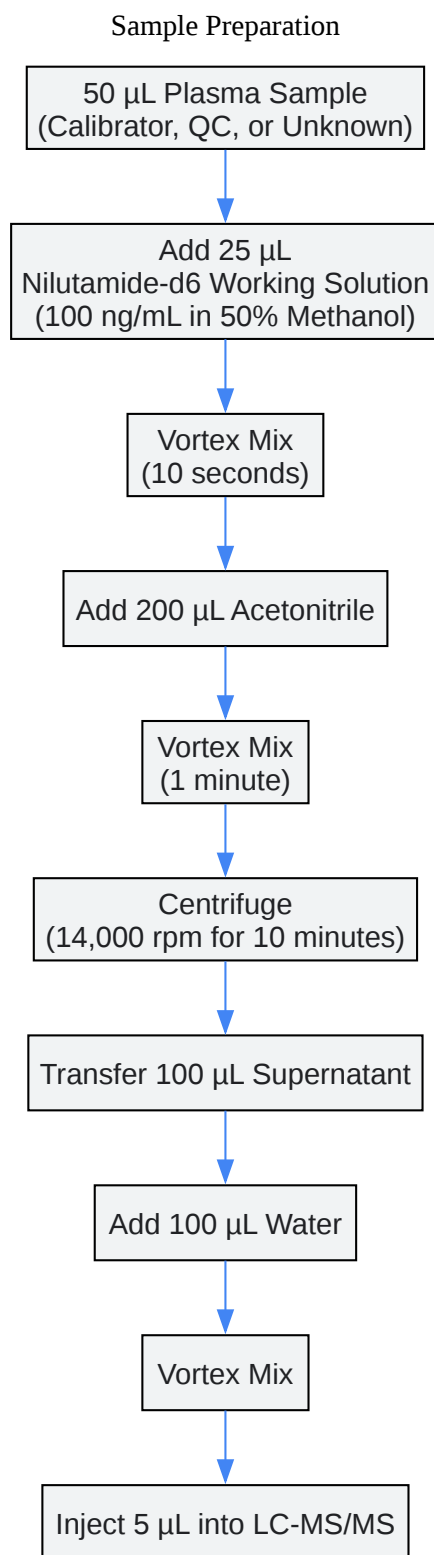
Compound	Precursor Ion (m/z)	Product Ion (m/z)	DP (V)	CE (eV)	CXP (V)
Nilutamide	316.2	273.2	-50	-25	-10
Nilutamide-d6	322.2	279.2	-50	-25	-10

## Preparation of Standards and Quality Control Samples

Stock solutions of Nilutamide and **Nilutamide-d6** were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.

## Sample Preparation Protocol

A protein precipitation method was employed for plasma sample preparation.



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*Experimental workflow for plasma sample preparation.*

## Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][5]

## Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Nilutamide in human plasma. The coefficient of determination ( $r^2$ ) was consistently  $\geq 0.995$ . The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio  $> 10$  and accuracy and precision within  $\pm 20\%$ .

## Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high.

Table 4: Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-day Accuracy (%) (n=6)	Intra-day Precision (%CV) (n=6)	Inter-day Accuracy (%) (n=18)	Inter-day Precision (%CV) (n=18)
LLOQ	1.0	105.2	8.7	103.8	9.5
Low	3.0	98.7	6.2	101.5	7.1
Medium	100	102.4	4.5	100.9	5.3
High	800	99.5	3.8	98.7	4.6

The acceptance criteria of accuracy within 85-115% (80-120% for LLOQ) and precision of  $\leq 15\%$  CV ( $\leq 20\%$  for LLOQ) were met.[6][7]

## Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 5: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	3.0	92.5	98.2
Medium	100	95.1	101.5
High	800	94.3	99.8

The extraction recovery of Nilutamide was consistent and reproducible. The matrix effect was found to be negligible, demonstrating the selectivity of the method.

## Stability

The stability of Nilutamide in human plasma was evaluated under various storage and handling conditions.

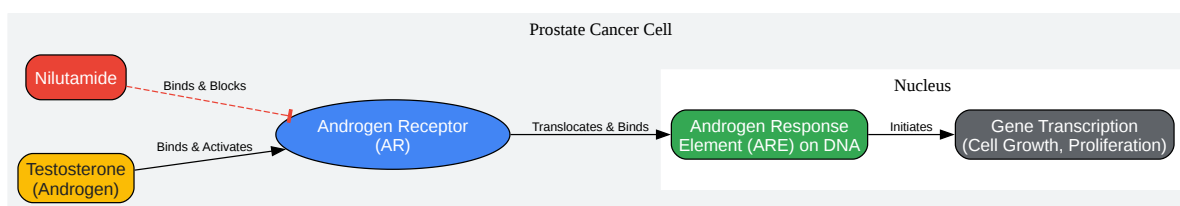
Table 6: Stability

Stability Condition	Duration	QC Levels (Low, High)	Accuracy (%)
Bench-top	6 hours at room temp.	Low and High	97.5 - 102.1
Freeze-thaw	3 cycles	Low and High	95.8 - 101.3
Long-term	30 days at -80 °C	Low and High	96.2 - 103.5
Post-preparative	24 hours in autosampler	Low and High	98.9 - 100.7

Nilutamide was found to be stable under all tested conditions, with deviations within  $\pm 15\%$  of the nominal concentrations.

## Mechanism of Action

Nilutamide exerts its therapeutic effect by acting as a competitive antagonist at the androgen receptor (AR).



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#### *Simplified signaling pathway of Nilutamide's action.*

In the absence of Nilutamide, androgens like testosterone bind to the androgen receptor, leading to its activation and translocation to the nucleus. Within the nucleus, the activated receptor binds to androgen response elements on the DNA, initiating the transcription of genes that promote the growth and proliferation of prostate cancer cells. Nilutamide competitively binds to the androgen receptor, preventing its activation by androgens. This blockade inhibits the downstream signaling cascade, ultimately leading to a reduction in tumor growth.[1][2][3]

## Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantitative determination of Nilutamide in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol ensures high-quality data. The method has been thoroughly validated and is well-suited for supporting clinical and pharmacokinetic studies of Nilutamide.

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